3,6-Dibromo-2-fluorocinnamic acid

Catalog No.
S14268659
CAS No.
M.F
C9H5Br2FO2
M. Wt
323.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-2-fluorocinnamic acid

Product Name

3,6-Dibromo-2-fluorocinnamic acid

IUPAC Name

(E)-3-(3,6-dibromo-2-fluorophenyl)prop-2-enoic acid

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

InChI

InChI=1S/C9H5Br2FO2/c10-6-2-3-7(11)9(12)5(6)1-4-8(13)14/h1-4H,(H,13,14)/b4-1+

InChI Key

DVXRPAMWMKUUCV-DAFODLJHSA-N

Canonical SMILES

C1=CC(=C(C(=C1Br)C=CC(=O)O)F)Br

Isomeric SMILES

C1=CC(=C(C(=C1Br)/C=C/C(=O)O)F)Br

3,6-Dibromo-2-fluorocinnamic acid is an organic compound characterized by the presence of two bromine atoms and one fluorine atom on a cinnamic acid backbone. Its molecular formula is C9_9H6_6Br2_2F\O2_2, and it features a trans configuration typical of cinnamic acids, which are known for their role in various biological activities and synthetic applications. The unique substitution pattern of this compound enhances its chemical reactivity and potential biological interactions, making it a subject of interest in both synthetic organic chemistry and medicinal research.

  • Oxidation: This compound can be oxidized to yield dibromo-fluorobenzoic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The bromine substituents can be reduced to hydrogen, resulting in the formation of 2-fluorocinnamic acid, typically using lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
  • Substitution Reactions: The bromine atoms can undergo nucleophilic substitution reactions with nucleophiles such as sodium methoxide or sodium ethoxide, leading to various substituted cinnamic acid derivatives.

Research indicates that 3,6-Dibromo-2-fluorocinnamic acid exhibits significant biological activity. It has been investigated for its potential anti-inflammatory and anticancer properties. The halogen substituents (bromine and fluorine) can enhance the compound's ability to interact with biological targets, influencing cellular pathways and potentially modulating disease processes.

The synthesis of 3,6-Dibromo-2-fluorocinnamic acid typically involves two main steps:

  • Bromination: Cinnamic acid derivatives are brominated at the 3 and 6 positions using bromine in the presence of a catalyst under controlled conditions.
  • Fluorination: The introduction of a fluorine atom often follows the bromination step. This can be achieved through various fluorination techniques that selectively add fluorine to the aromatic ring.

Industrial methods may employ continuous flow reactors for efficiency and high yield, optimizing conditions for large-scale production.

3,6-Dibromo-2-fluorocinnamic acid serves multiple purposes in scientific research and industry:

  • Chemical Synthesis: It is used as a building block for synthesizing more complex organic molecules.
  • Biological Research: The compound is studied for its interactions with biomolecules, contributing to the understanding of drug design and development.
  • Material Science: It finds applications in developing new materials due to its unique chemical properties.

The interactions of 3,6-Dibromo-2-fluorocinnamic acid with various biomolecules have been a focus of research. Its unique substitution pattern allows it to engage in specific binding interactions that can modulate biological pathways. Studies have shown that the presence of halogens significantly affects its reactivity and affinity towards target proteins or enzymes.

Several compounds share structural similarities with 3,6-Dibromo-2-fluorocinnamic acid. Here are some notable examples:

Compound NameKey FeaturesUniqueness
3,6-Dibromo-2-chlorocinnamic acidContains chlorine instead of fluorineDifferent electronic effects due to chlorine
3,6-Dibromo-2-iodocinnamic acidContains iodine instead of fluorineExhibits different reactivity patterns
3,6-Dibromo-2-methylcinnamic acidContains a methyl group instead of halogensAlters steric hindrance and electronic properties
2-Fluorocinnamic acidContains only one fluorine atomDifferent reactivity patterns due to fewer halogens
3,4-Dibromocinnamic acidLacks fluorine substituentLess reactive due to absence of fluorine

Uniqueness: The combination of both bromine and fluorine atoms in 3,6-Dibromo-2-fluorocinnamic acid imparts distinct chemical properties not found in other similar compounds. This unique substitution pattern enhances its reactivity and specificity towards biological targets, making it particularly valuable in medicinal chemistry and material science applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

323.86198 g/mol

Monoisotopic Mass

321.86403 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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